molecular formula C21H21N5O2 B14205751 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B14205751
M. Wt: 375.4 g/mol
InChI Key: LMAMKLHCRZKNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a complex organic compound that features a unique combination of a benzo[d][1,2,3]triazole moiety and a tetrahydro-1H-pyrido[3,4-b]indol-1-one structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves a multi-step process. . This reaction is highly efficient and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential biological activities, including antibacterial, antimalarial, and antiviral properties .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Indole Derivatives: These compounds share the indole moiety and are also studied for their potential therapeutic applications.

Uniqueness

The uniqueness of 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one lies in its combination of the triazole and indole structures, which allows for a wide range of chemical modifications and potential biological activities.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

9-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C21H21N5O2/c1-24-11-10-16-15-6-2-4-8-18(15)25(20(16)21(24)28)12-14(27)13-26-19-9-5-3-7-17(19)22-23-26/h2-9,14,27H,10-13H2,1H3

InChI Key

LMAMKLHCRZKNQB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN4C5=CC=CC=C5N=N4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.